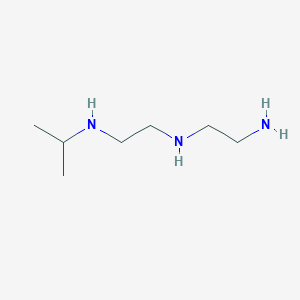![molecular formula C11H11NO3 B1598640 4-[(Cyclopropylcarbonyl)amino]benzoic acid CAS No. 23745-26-8](/img/structure/B1598640.png)
4-[(Cyclopropylcarbonyl)amino]benzoic acid
Descripción general
Descripción
4-[(Cyclopropylcarbonyl)amino]benzoic acid is an organic compound with the IUPAC name 4-{[(cyclopropylamino)carbonyl]amino}benzoic acid . It has a molecular weight of 220.23 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-[(Cyclopropylcarbonyl)amino]benzoic acid is1S/C11H12N2O3/c14-10(15)7-1-3-8(4-2-7)12-11(16)13-9-5-6-9/h1-4,9H,5-6H2,(H,14,15)(H2,12,13,16) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
4-[(Cyclopropylcarbonyl)amino]benzoic acid is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Pharmaceutical Building Block
“4-[(Cyclopropylcarbonyl)amino]benzoic acid” serves as a versatile building block in pharmaceutical research due to its structural flexibility and the ability to undergo substitutions at both the amino and carboxyl groups. This compound is pivotal in the development of novel molecules with potential therapeutic applications .
Anticancer Agent
Research indicates that derivatives of para-aminobenzoic acid (PABA), which share a similar structure to “4-[(Cyclopropylcarbonyl)amino]benzoic acid”, exhibit anticancer properties. These compounds are being investigated for their efficacy in targeting cancer cells without affecting healthy cells .
Alzheimer’s Disease Treatment
PABA analogs, related to “4-[(Cyclopropylcarbonyl)amino]benzoic acid”, have shown promise in the treatment of Alzheimer’s disease. Their potential to inhibit or reverse the progression of neurodegenerative diseases is a significant area of study .
Antimicrobial Applications
The antimicrobial properties of PABA derivatives suggest that “4-[(Cyclopropylcarbonyl)amino]benzoic acid” could be used to develop new antibacterial and antiviral agents, addressing the growing concern of antibiotic resistance .
Antioxidant Development
Compounds like “4-[(Cyclopropylcarbonyl)amino]benzoic acid” are being explored for their antioxidant capabilities. These properties are crucial in combating oxidative stress, which is implicated in various chronic diseases .
Anti-inflammatory Uses
The anti-inflammatory potential of PABA compounds is another area of interest. “4-[(Cyclopropylcarbonyl)amino]benzoic acid” could lead to the creation of new anti-inflammatory drugs that may be more effective or have fewer side effects than current medications .
Mecanismo De Acción
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propiedades
IUPAC Name |
4-(cyclopropanecarbonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(7-1-2-7)12-9-5-3-8(4-6-9)11(14)15/h3-7H,1-2H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFRECYQSDDFRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389815 | |
| Record name | 4-[(cyclopropylcarbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Cyclopropylcarbonyl)amino]benzoic acid | |
CAS RN |
23745-26-8 | |
| Record name | 4-[(cyclopropylcarbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[(tert-butyl)oxycarbonyl]-3-Pyridin-2-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1598574.png)

![3-Methoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598577.png)

